N-benzyl-2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide
Description
N-benzyl-2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide (CAS: sc-355510) is a thiazole-based acetamide derivative characterized by a benzyl group attached to the acetamide nitrogen and a chloromethyl substituent at the 4-position of the thiazole ring. This compound is commercially available for research purposes . Its structure combines a thiazole core—a heterocycle known for diverse bioactivity—with a reactive chloromethyl group, which may enhance electrophilic properties and serve as a synthetic handle for further modifications.
Properties
IUPAC Name |
N-benzyl-2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2OS/c14-7-11-9-18-13(16-11)6-12(17)15-8-10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGITUMKOXIMFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=NC(=CS2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001213462 | |
| Record name | 4-(Chloromethyl)-N-(phenylmethyl)-2-thiazoleacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001213462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
929973-90-0 | |
| Record name | 4-(Chloromethyl)-N-(phenylmethyl)-2-thiazoleacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=929973-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Chloromethyl)-N-(phenylmethyl)-2-thiazoleacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001213462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide typically involves the reaction of benzylamine with 2-chloroacetyl chloride to form N-benzyl-2-chloroacetamide. This intermediate is then reacted with 2-aminothiazole in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and reduction: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea can be used under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic substitution: Substituted thiazole derivatives.
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer potential of thiazole derivatives, including N-benzyl-2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide. Thiazoles are known for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types.
Case Study: Antitumor Activity Assessment
- In vitro studies have shown that compounds similar to this compound exhibit significant activity against several cancer cell lines. For instance, a study reported that thiazole derivatives demonstrated selective cytotoxicity towards glioblastoma and melanoma cells while maintaining low toxicity towards normal cells .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 8a | HT29 | 2.01 | Apoptosis Induction |
| 12 | Melanoma | Medium | Cell Cycle Arrest |
Antimicrobial Properties
Thiazole derivatives have also been investigated for their antimicrobial properties. The structural characteristics of this compound contribute to its effectiveness against various bacterial strains.
Case Study: Antibacterial Activity
- A study evaluated the antibacterial efficacy of thiazole compounds against Staphylococcus aureus and Chromobacterium violaceum. The results indicated that these compounds could inhibit bacterial growth effectively .
Table 2: Antibacterial Efficacy of Thiazole Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Chromobacterium violaceum | 12 |
Anti-inflammatory Applications
This compound has been studied for its anti-inflammatory properties, particularly in relation to cytokine production.
Case Study: Inhibition of Cytokine Production
- Research indicates that thiazole-based compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-1. This suggests their potential use in treating inflammatory diseases .
Table 3: Anti-inflammatory Activity
| Compound | Cytokine Inhibition (%) | Target Disease |
|---|---|---|
| Compound C | TNF-alpha (75%) | Rheumatoid Arthritis |
| Compound D | IL-1 (60%) | Crohn's Disease |
Mechanism of Action
The mechanism of action of N-benzyl-2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiazole ring and chloromethyl group. These interactions can lead to the modulation of biological pathways, resulting in various pharmacological effects .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural analogs, their substituents, and distinguishing features:
Key Observations :
- Electrophilic Reactivity : The chloromethyl group in the target compound distinguishes it from analogs with aryl or alkyl substituents, enabling alkylation or cross-coupling reactions .
- Solubility : Hydrochloride salts (e.g., compound in ) enhance aqueous solubility compared to neutral analogs.
- Steric Effects : Bulky substituents like 3,4-dimethylphenyl () or 2,4,5-trimethylphenyl () may hinder interactions in biological targets.
Biological Activity
N-benzyl-2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.
Chemical Structure and Properties
This compound has the following chemical formula: CHClNOS. The presence of a thiazole ring and a chloromethyl group contributes to its biological activity, particularly in antimicrobial and anticancer research.
Biological Activity Overview
The compound has been investigated for various biological activities, including:
- Antimicrobial Activity : The thiazole ring is known for its potential as an antimicrobial agent. Studies have shown that compounds with similar structures exhibit effectiveness against a range of bacterial strains .
- Anticancer Activity : Research indicates that this compound may possess anticancer properties. For instance, related thiazole derivatives have demonstrated significant growth inhibition against several cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and HT29 (colon cancer) cells .
The precise mechanism of action for this compound is not fully elucidated. However, it is believed that the compound interacts with specific molecular targets such as enzymes or receptors through its thiazole ring and chloromethyl group. This interaction may modulate various biological pathways, leading to its pharmacological effects .
Anticancer Studies
A study by Finiuk et al. synthesized new N-acylated thiazoles and assessed their in vitro anticancer activity. Notably, compounds with halogen substitutions on the benzene ring exhibited enhanced anticancer activity. For example, one compound demonstrated an IC value of 2.01 µM against HT29 cells .
Another investigation reported that derivatives of thiazoles showed selective cytotoxicity towards glioblastoma and melanoma cells while exhibiting low toxicity towards normal cells. This selectivity makes them promising candidates for further development in cancer therapy .
Antimicrobial Studies
The antimicrobial potential of this compound was highlighted in a study focusing on similar thiazole derivatives. These compounds exhibited significant antibacterial activity against Staphylococcus aureus and other pathogens, suggesting their utility in treating infections .
Table 1: Biological Activities of Related Thiazole Compounds
Q & A
Q. What are the optimized synthetic routes for N-benzyl-2-[4-(chloromethyl)-1,3-thiazol-2-yl]acetamide, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloacetates under basic conditions (e.g., KOH/EtOH) .
- Chloromethyl group introduction : Nucleophilic substitution using chloromethyl halides in aprotic solvents (e.g., DCM) at 0–5°C to minimize side reactions .
- Benzylation : Alkylation of the acetamide intermediate with benzyl bromide in the presence of NaH as a base .
Key optimizations include: - Temperature control (<5°C during chloromethylation to avoid hydrolysis).
- Solvent selection (DMF for polar intermediates, dichloromethane for non-polar steps).
- Reaction monitoring via TLC (silica gel, ethyl acetate/hexane 3:7) .
Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- 1H/13C NMR : Identify characteristic peaks:
- Thiazole protons at δ 7.2–7.5 ppm (C4-H).
- Chloromethyl (-CH2Cl) at δ 4.3–4.5 ppm (singlet, integration 2H).
- Benzyl group aromatic protons at δ 7.3–7.5 ppm (multiplet, 5H) .
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 309.05 (calculated) and fragmentation patterns (e.g., loss of Cl–, benzyl group) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks using SHELXL (e.g., O–H⋯N interactions) .
Q. How can researchers investigate the compound’s biological activity mechanisms (e.g., enzyme inhibition)?
Methodological Answer:
- Enzyme assays : Use fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC). Measure IC50 values at varying concentrations (1 nM–100 µM) .
- Molecular docking : Employ AutoDock Vina to model interactions between the chloromethyl-thiazole moiety and catalytic residues (e.g., Ser195 in chymotrypsin-like proteases) .
- Cellular studies : Test antiproliferative activity in cancer cell lines (e.g., MCF-7) via MTT assays, with IC50 dose-response curves .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Column chromatography : Use silica gel (60–120 mesh) with gradient elution (hexane → ethyl acetate) to separate polar byproducts .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for high-purity crystals. Slow evaporation at 4°C enhances crystal quality .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to resolve diastereomers or regioisomers .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
- Thermal stability : Conduct TGA/DSC to identify decomposition temperatures (>150°C typical for thiazoles) .
- Hydrolytic stability : Incubate in PBS (pH 7.4) at 37°C for 72h; monitor via HPLC for chloride release (indicates chloromethyl hydrolysis) .
- Light sensitivity : Store in amber vials under argon; UV-Vis spectroscopy tracks degradation (λmax shifts >5 nm indicate instability) .
Advanced Research Questions
Q. How should researchers resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?
Methodological Answer:
- Dynamic effects in NMR : Use variable-temperature NMR (VT-NMR) to assess conformational flexibility (e.g., thiazole ring puckering causing peak splitting) .
- Twinned crystals : Re-refine X-ray data using SHELXL’s TWIN/BASF commands to correct for pseudo-merohedral twinning .
- DFT calculations : Compare computed (Gaussian 16, B3LYP/6-31G*) and experimental NMR shifts to identify discrepancies from solvent effects .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting thiazole modifications?
Methodological Answer:
- Analog synthesis : Replace chloromethyl with bromomethyl or azidomethyl groups to assess halogen/electrophilicity effects .
- Biological testing : Compare IC50 values against parent compound in enzyme/cell assays (e.g., 2-fold lower IC50 for bromomethyl suggests enhanced reactivity) .
- QSAR modeling : Use CoMFA/CoMSIA to correlate substituent electronic parameters (σ, π) with activity .
Q. How can researchers elucidate the compound’s interactions with enzymatic targets at atomic resolution?
Methodological Answer:
- Crystallography : Co-crystallize with target enzymes (e.g., trypsin) and solve structures at 1.8–2.0 Å resolution using SHELX .
- HDX-MS : Monitor deuterium uptake in enzyme binding pockets to map interaction sites .
- ITC : Measure binding thermodynamics (ΔH, ΔS) to distinguish hydrophobic (chloromethyl) vs. hydrogen-bonding (acetamide) contributions .
Q. What challenges arise in crystallizing this compound, and how can they be mitigated?
Methodological Answer:
- Polymorphism : Screen 24 solvents (e.g., DMSO, MeOH, EtOAc) via high-throughput crystallization robots to identify optimal conditions .
- Hydrate formation : Use anhydrous solvents and store crystals under desiccation to prevent water inclusion .
- Disorder modeling : Refine SHELXL occupancy parameters for disordered chloromethyl groups .
Q. How can advanced analytical methods (e.g., in situ IR) enhance reaction monitoring during synthesis?
Methodological Answer:
- In situ FTIR : Track carbonyl (1700 cm⁻¹) and thiazole (1600 cm⁻¹) peaks to confirm intermediate formation .
- PAT tools : Implement ReactIR™ for real-time feedback control, adjusting reagent addition rates to suppress byproducts .
- 2D NMR (HSQC, HMBC) : Assign transient intermediates in complex mixtures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
